molecular formula C16H22N2O2 B11850598 cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate

cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate

Cat. No.: B11850598
M. Wt: 274.36 g/mol
InChI Key: UKODSGDGRCDPPY-YPMHNXCESA-N
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Description

cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate is a complex organic compound with a unique structure that includes a pyrroloquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate
  • cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate

Uniqueness

cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl (3aR,9bS)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-11-8-17-14-7-5-4-6-12(14)13(11)10-18/h4-7,11,13,17H,8-10H2,1-3H3/t11-,13+/m1/s1

InChI Key

UKODSGDGRCDPPY-YPMHNXCESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CNC3=CC=CC=C3[C@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC3=CC=CC=C3C2C1

Origin of Product

United States

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